2'-Cyano-5'-fluoroacetoanilide
Description
2'-Cyano-5'-fluoroacetoanilide (hypothetical structure inferred from nomenclature) is an aromatic acetamide derivative featuring a cyano (-CN) group at the 2' position and a fluorine atom at the 5' position of the benzene ring. This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, where cyano and fluoro substituents are commonly employed to modulate bioactivity, metabolic stability, or binding affinity.
Properties
IUPAC Name |
N-(2-cyano-5-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIMLWYMDFOLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2'-Fluoro-4'-hydroxyacetophenone (CAS 98619-07-9)
Structural Differences :
- Replaces the cyano group at 2' with a hydroxyl (-OH) group.
- Lacks the acetoanilide backbone (contains an acetophenone moiety instead).
Physicochemical Properties :
- Molecular formula: C₈H₇FO₂ (MW 154.13 g/mol).
- Functional groups: Fluorine (electron-withdrawing) and hydroxyl (electron-donating) substituents create distinct electronic effects compared to 2'-Cyano-5'-fluoroacetoanilide.
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)
Structural Differences :
- Contains a methylamino-carbonyl group instead of the 5'-fluoro substituent.
- Smaller molecular framework (C₅H₇N₃O₂ vs. inferred larger structure for the target compound).
Toxicological Data :
- This contrasts with fluorinated analogs, where fluorine often reduces metabolic degradation and increases persistence .
Reactivity :
- The cyano group in both compounds may confer electrophilicity, increasing reactivity toward nucleophiles. However, the absence of fluorine in this analog reduces steric and electronic effects at the 5' position .
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 2'-Cyano-5'-fluoroacetoanilide (hypo.) | N/A | Inferred C₉H₇FN₂O | ~178.16 | 2'-CN, 5'-F | Likely high lipophilicity, metabolic stability |
| 2'-Fluoro-4'-hydroxyacetophenone | 98619-07-9 | C₈H₇FO₂ | 154.13 | 2'-F, 4'-OH | Polar, prone to oxidation |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | 6972-77-6 | C₅H₇N₃O₂ | 141.13 | Cyano, methylamino-carbonyl | Uncharacterized toxicity, high reactivity |
Research Findings and Implications
Metabolic Stability: Fluorine at the 5' position may block oxidative metabolism (common in aromatic rings), extending half-life relative to non-fluorinated analogs .
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